2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide, also known as CMPD1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in different fields.
Scientific Research Applications
Bioavailability and Metabolism
Research has highlighted the importance of understanding the bioavailability and metabolism of compounds similar to "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide." Kapetanovic et al. (2012) studied the bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide, a compound with similar structural features, focusing on its mutagenicity and pharmacokinetic profile in animal models. This study provides insight into the systemic circulation of such compounds, largely in the form of reduced metabolites, potentially relevant for understanding the behavior of 2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide in biological systems (Kapetanovic et al., 2012).
Crystal Engineering
The study of molecular interactions and crystal engineering involving compounds like "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide" has been explored. Saha et al. (2005) investigated molecular tapes mediated via hydrogen and halogen bonds, providing a foundation for understanding how similar compounds may be designed and synthesized for specific crystal structures (Saha et al., 2005).
Synthesis and Chemical Structure
The synthesis of chlorantraniliprole, which involves intermediates structurally related to "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide," illustrates the compound's relevance in the synthesis of more complex molecules. Yi-fen et al. (2010) detailed a method starting from 3-methyl-2-nitrobenzoic acid, leading to key intermediates for the target product, highlighting the synthesis process's efficiency and outcome (Yi-fen et al., 2010).
Antibacterial Properties
Explorations into the antibacterial properties of related compounds suggest potential applications for "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide." Ravichandiran et al. (2015) synthesized and evaluated a series of derivatives for their antibacterial activity, demonstrating the potential of structurally similar compounds in developing new antibacterial agents (Ravichandiran et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa (FXa) , a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a necessary step in blood clot formation .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition is competitive, meaning the compound and the substrate compete for the same binding site on FXa .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, specifically the common pathway . This pathway involves the activation of Factor X to Factor Xa, which then catalyzes the conversion of prothrombin to thrombin . Thrombin is responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot . By inhibiting FXa, the compound reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a rapid onset and offset of action . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Result of Action
The inhibition of FXa results in a reduction in thrombin generation, which leads to a decrease in blood clot formation . This makes the compound effective in the prevention and treatment of various thromboembolic diseases .
properties
IUPAC Name |
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-12-5-6-13(10-17(12)22-9-3-2-4-18(22)24)21-19(25)15-8-7-14(23(26)27)11-16(15)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYHCKYVGAJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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